molecular formula C15H23Br3Si B14257589 Silane, tris(3-bromopropyl)phenyl- CAS No. 251982-31-7

Silane, tris(3-bromopropyl)phenyl-

Cat. No.: B14257589
CAS No.: 251982-31-7
M. Wt: 471.1 g/mol
InChI Key: JDGXEPUIILCYLN-UHFFFAOYSA-N
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Description

Silane, tris(3-bromopropyl)phenyl-: is an organosilicon compound characterized by the presence of three 3-bromopropyl groups and one phenyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, tris(3-bromopropyl)phenyl- typically involves the reaction of phenyltrichlorosilane with 3-bromopropylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows: [ \text{PhSiCl}_3 + 3 \text{Br(CH}_2\text{)}_3\text{MgBr} \rightarrow \text{PhSi(CH}_2\text{)}_3\text{Br}_3 + 3 \text{MgClBr} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Silane, tris(3-bromopropyl)phenyl- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding silane with hydrogen or other reducing agents.

    Hydrosilylation Reactions: It can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Hydrosilylation: Platinum or rhodium catalysts under mild conditions.

Major Products:

    Substitution: Formation of silanes with various functional groups.

    Reduction: Formation of phenylsilane derivatives.

    Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a precursor for catalysts in organic synthesis.

    Material Science: Utilized in the preparation of silicon-based materials with specific properties.

Biology and Medicine:

    Drug Delivery: Potential use in the development of silicon-based drug delivery systems.

    Biocompatible Materials: Research into its use in biocompatible coatings and implants.

Industry:

    Adhesives and Sealants: Employed in the formulation of adhesives and sealants with enhanced properties.

    Surface Modification: Used for surface modification of various substrates to improve adhesion and durability.

Mechanism of Action

The mechanism of action of Silane, tris(3-bromopropyl)phenyl- in chemical reactions involves the activation of the silicon atom, which facilitates the formation of new bonds. The presence of bromine atoms makes the compound reactive towards nucleophiles, enabling substitution reactions. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing the addition of silicon to unsaturated carbon-carbon bonds.

Comparison with Similar Compounds

    Phenyltrichlorosilane: Similar structure but with chlorine atoms instead of bromine.

    Tris(trimethylsilyl)silane: Contains trimethylsilyl groups instead of 3-bromopropyl groups.

    Triphenylsilane: Contains three phenyl groups instead of 3-bromopropyl groups.

Uniqueness: Silane, tris(3-bromopropyl)phenyl- is unique due to the presence of both phenyl and 3-bromopropyl groups, which impart distinct reactivity and potential applications. The bromine atoms provide sites for further functionalization, making it a versatile compound in organic synthesis and materials science.

Properties

CAS No.

251982-31-7

Molecular Formula

C15H23Br3Si

Molecular Weight

471.1 g/mol

IUPAC Name

tris(3-bromopropyl)-phenylsilane

InChI

InChI=1S/C15H23Br3Si/c16-9-4-12-19(13-5-10-17,14-6-11-18)15-7-2-1-3-8-15/h1-3,7-8H,4-6,9-14H2

InChI Key

JDGXEPUIILCYLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CCCBr)(CCCBr)CCCBr

Origin of Product

United States

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